molecular formula C23H16N2O5 B392844 4-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)carbamoyl]phenyl acetate

4-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)carbamoyl]phenyl acetate

Cat. No.: B392844
M. Wt: 400.4g/mol
InChI Key: HMYZFNSVKPXKMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)carbamoyl]phenyl acetate is a complex organic compound that belongs to the class of isoindoline derivatives This compound is characterized by its unique structure, which includes a phenyl acetate group and an isoindoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)carbamoyl]phenyl acetate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Isoindoline Moiety: This step involves the reaction of phthalic anhydride with aniline to form the isoindoline core.

    Introduction of the Phenyl Acetate Group: The phenyl acetate group is introduced through an esterification reaction involving phenol and acetic anhydride.

    Coupling Reaction: The final step involves coupling the isoindoline moiety with the phenyl acetate group using a coupling reagent such as dicyclohexylcarbodiimide (DCC) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)carbamoyl]phenyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl acetate group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl acetate derivatives.

Scientific Research Applications

4-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)carbamoyl]phenyl acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)carbamoyl]phenyl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindole-5-carboxylic acid pentadecyl ester
  • 2-(2,6-dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindole-1,3-dione

Uniqueness

4-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)carbamoyl]phenyl acetate is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H16N2O5

Molecular Weight

400.4g/mol

IUPAC Name

[4-[(1,3-dioxo-2-phenylisoindol-5-yl)carbamoyl]phenyl] acetate

InChI

InChI=1S/C23H16N2O5/c1-14(26)30-18-10-7-15(8-11-18)21(27)24-16-9-12-19-20(13-16)23(29)25(22(19)28)17-5-3-2-4-6-17/h2-13H,1H3,(H,24,27)

InChI Key

HMYZFNSVKPXKMO-UHFFFAOYSA-N

SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=CC=C4

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=CC=C4

Origin of Product

United States

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